An In-Depth Technical Guide to (5,5-Dimethylmorpholin-2-yl)methanol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to (5,5-Dimethylmorpholin-2-yl)methanol: Structure, Properties, and Synthesis
Introduction to a Privileged Scaffold
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged" scaffold—a structural motif frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its prevalence is not accidental; the morpholine ring often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic characteristics. This guide focuses on a specific, functionalized derivative, (5,5-Dimethylmorpholin-2-yl)methanol , a versatile building block poised for application in drug discovery and development.
This document serves as a comprehensive technical resource for researchers, synthetic chemists, and drug development professionals. It will elucidate the molecule's core chemical structure, detail its physicochemical properties, propose a robust synthetic pathway with detailed experimental protocol, and discuss its potential as a strategic component in the design of novel therapeutics.
Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of its application. This section deconstructs the identity of (5,5-Dimethylmorpholin-2-yl)methanol.
Nomenclature and Key Identifiers
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Systematic IUPAC Name: [(2S)-5,5-dimethylmorpholin-2-yl]methanol
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Canonical SMILES: CC1(COCO)C[4]
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InChI: InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1[4]
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InChIKey: APKIABMIHKSYGD-LURJTMIESA-N[4]
Structural Elucidation
The structure of (5,5-Dimethylmorpholin-2-yl)methanol is characterized by a saturated six-membered morpholine ring. The key features that dictate its chemical behavior and utility are:
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Morpholine Core: A heterocyclic system containing both an amine (secondary amine at position 4) and an ether linkage (at position 1), providing a balance of polarity and hydrogen bonding capability.
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Gem-Dimethyl Group: Two methyl groups are situated at the C5 position. This "gem-dimethyl" motif is a common strategic element in drug design, often introduced to sterically hinder adjacent metabolic soft spots, thereby increasing the molecule's in vivo half-life.
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Hydroxymethyl Substituent: A primary alcohol (-CH₂OH) is attached to the C2 position. This functional group is a critical handle for further chemical modification, allowing for the introduction of diverse functionalities through oxidation, esterification, or etherification.
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Stereochemistry: The carbon at the C2 position is a stereocenter. The specific stereoisomer, such as the (S)-enantiomer, can be crucial for achieving selective interaction with chiral biological targets like enzymes and receptors.
Figure 1. 2D Chemical Structure of (2S)-(5,5-Dimethylmorpholin-2-yl)methanol.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following table summarizes the key computed properties of (5,5-Dimethylmorpholin-2-yl)methanol.
| Property | Value | Source |
| Molecular Weight | 145.2 g/mol | [3] |
| Monoisotopic Mass | 145.11028 Da | [4] |
| Boiling Point (Predicted) | 225.3 ± 15.0 °C (at 760 Torr) | [3] |
| XLogP (Predicted) | -0.6 | [4] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis and Methodologies
The availability of a robust and scalable synthetic route is paramount for the practical application of any chemical building block. While numerous general methods exist for morpholine synthesis, we present a representative, logical pathway for the construction of (5,5-Dimethylmorpholin-2-yl)methanol.[1][5]
Retrosynthetic Analysis and Strategy
Our synthetic strategy is rooted in a convergent approach that builds the morpholine ring through a key intramolecular cyclization step. The retrosynthetic analysis reveals a plausible pathway from simple, commercially available precursors.
The primary disconnection is the C-O bond within the morpholine ring, which can be formed via an intramolecular Williamson ether synthesis. This leads back to a substituted amino diol. This intermediate can be assembled through the nucleophilic attack of an amino alcohol onto a suitable epoxide, a reliable and often stereocontrolled reaction.
This logic leads to the selection of 2-amino-2-methyl-1-propanol and glycidol (or a protected version) as ideal starting materials. The gem-dimethyl group is already present in 2-amino-2-methyl-1-propanol, streamlining the synthesis.
Workflow Visualization: Synthetic Pathway
Caption: Synthetic workflow for (5,5-Dimethylmorpholin-2-yl)methanol.
Representative Synthetic Protocol
Expertise Insight: This protocol is designed as a self-validating system. Each step involves a distinct chemical transformation that can be monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure completion before proceeding, which is critical for reproducibility and yield optimization. The use of a tert-butyl protecting group for the glycidol is a strategic choice; it is stable under the basic conditions of the initial ring-opening but is readily cleaved under acidic conditions that can then be leveraged to drive the subsequent cyclization.
Step 1: Synthesis of 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-(tert-butoxy)propan-2-ol (Protected Amino Diol)
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To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in methanol (5 mL/mmol) in a round-bottom flask, add tert-butyl glycidyl ether (1.05 eq.).
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Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 16-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude oil can often be used in the next step without further purification.
Step 2 & 3: Deprotection and Acid-Catalyzed Intramolecular Cyclization
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Dissolve the crude protected amino diol from Step 1 in Dichloromethane (DCM, 10 mL/mmol).
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Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 3.0 eq.) dropwise.
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Causality: TFA serves as a strong acid to efficiently cleave the tert-butyl ether protecting group, exposing the primary alcohol. The reaction is performed at 0 °C to control the exothermic nature of the deprotection.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
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Once deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
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To the resulting residue, add concentrated sulfuric acid (0.2 eq.) as a catalyst.
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Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours.
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Causality: The strong acid protonates one of the hydroxyl groups, turning it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing water to form the morpholine ring's ether linkage. Heat is required to overcome the energy barrier for this dehydration and cyclization reaction.
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Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
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Basify the aqueous solution to pH > 10 by the slow addition of 50% aqueous sodium hydroxide (NaOH), keeping the mixture cool in an ice bath.
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Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate, 3x volumes).
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation to yield (5,5-Dimethylmorpholin-2-yl)methanol as the final product.
Applications in Research and Drug Development
The true value of a building block like (5,5-Dimethylmorpholin-2-yl)methanol lies in its potential to accelerate drug discovery programs.[8] The morpholine scaffold itself is a well-established component of numerous approved drugs, valued for its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
The specific functional handles on this molecule offer multiple avenues for diversification:
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N-Functionalization: The secondary amine is a prime site for introducing a wide array of substituents via reductive amination, acylation, or arylation reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the group that often interacts with the biological target.
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O-Functionalization: The primary alcohol can be readily converted into esters, ethers, or oxidized to an aldehyde or carboxylic acid. This provides another vector for SAR exploration or for linking the scaffold to other molecular fragments.
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Metabolic Stability: The gem-dimethyl group at the C5 position can act as a metabolic shield, preventing enzymatic degradation at adjacent positions, a common strategy to enhance a drug candidate's half-life and oral bioavailability.
By leveraging these features, medicinal chemists can rapidly generate libraries of novel, diverse compounds for screening against various biological targets, from enzymes to receptors, in therapeutic areas such as oncology, neuroscience, and infectious diseases.[9]
Conclusion
(5,5-Dimethylmorpholin-2-yl)methanol is more than just a chemical compound; it is a strategically designed tool for medicinal chemistry. Its combination of a privileged morpholine core, orthogonal functional handles for diversification, and an inherent metabolic blocking group makes it a high-value building block. The robust synthetic pathway outlined in this guide provides a practical means for its production, empowering researchers and drug developers to harness its potential in the quest for the next generation of innovative medicines.
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Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC - NIH. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
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